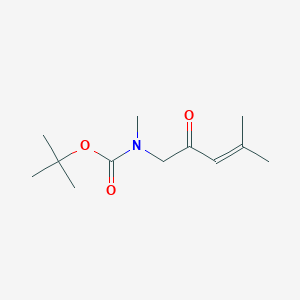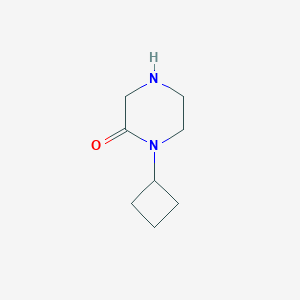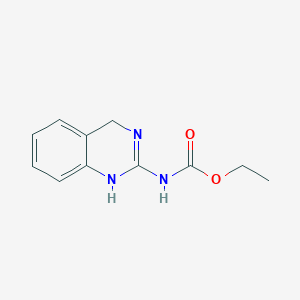![molecular formula C17H19BrO2 B13868722 1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with a methoxymethoxy group and a phenylpropan-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene typically involves the bromination of a suitable precursor compound. One common method involves the reaction of 2-(methoxymethoxy)-1-phenylpropan-2-ylbenzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and dehalogenated compounds, respectively.
Scientific Research Applications
1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene involves its interaction with molecular targets and pathways. The bromine atom and the methoxymethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methoxymethoxy)benzene
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)benzene
Uniqueness
1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring, along with a phenylpropan-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H19BrO2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene |
InChI |
InChI=1S/C17H19BrO2/c1-17(20-13-19-2,12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11H,12-13H2,1-2H3 |
InChI Key |
WGUMLDWTJJLTES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2Br)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


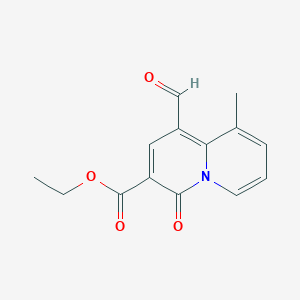


![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)

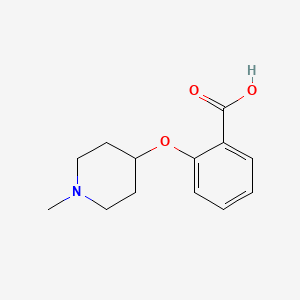
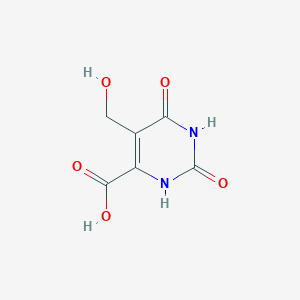
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)

![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)
![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
